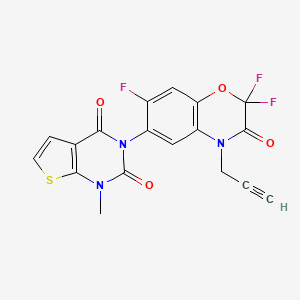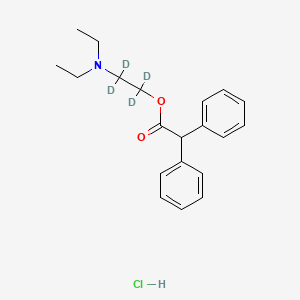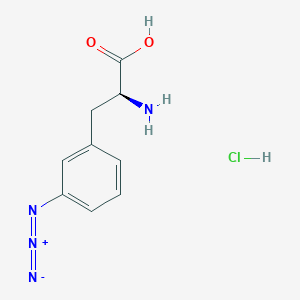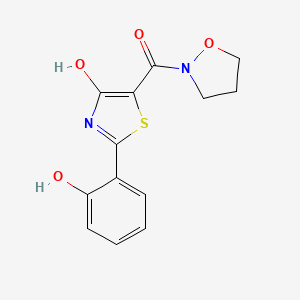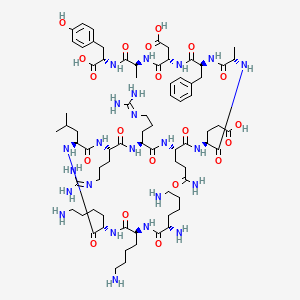
L-Tyrosine, L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-arginyl-L-arginyl-L-glutaminyl-L-|A-glutamyl-L-alanyl-L-phenylalanyl-L-|A-aspartyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid is a highly complex molecule. It is characterized by multiple amino and carboxyl groups, making it a potential candidate for various biochemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Each step would require specific reagents and conditions, such as the use of coupling agents like carbodiimides for peptide bond formation and protecting groups like tert-butyloxycarbonyl (Boc) for amino groups.
Industrial Production Methods
Industrial production of such a complex molecule would involve large-scale synthesis using automated peptide synthesizers. The process would need to be optimized for yield and purity, involving rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carboxyl groups, converting them to alcohols.
Substitution: Substitution reactions might occur at the amino or carboxyl groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield corresponding oxo compounds, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.
Biology
In biology, it might serve as a substrate or inhibitor in enzymatic studies, particularly those involving proteases or other peptide-modifying enzymes.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary accordingly.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid
- **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid
Propriétés
Formule moléculaire |
C74H121N23O20 |
|---|---|
Poids moléculaire |
1652.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H121N23O20/c1-40(2)36-53(95-67(111)48(20-10-13-33-77)89-64(108)47(19-9-12-32-76)88-62(106)46(78)18-8-11-31-75)70(114)91-50(22-15-35-85-74(82)83)65(109)90-49(21-14-34-84-73(80)81)66(110)92-51(27-29-57(79)99)68(112)93-52(28-30-58(100)101)63(107)86-41(3)60(104)94-54(37-43-16-6-5-7-17-43)71(115)96-55(39-59(102)103)69(113)87-42(4)61(105)97-56(72(116)117)38-44-23-25-45(98)26-24-44/h5-7,16-17,23-26,40-42,46-56,98H,8-15,18-22,27-39,75-78H2,1-4H3,(H2,79,99)(H,86,107)(H,87,113)(H,88,106)(H,89,108)(H,90,109)(H,91,114)(H,92,110)(H,93,112)(H,94,104)(H,95,111)(H,96,115)(H,97,105)(H,100,101)(H,102,103)(H,116,117)(H4,80,81,84)(H4,82,83,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1 |
Clé InChI |
DGFNFFIXALDQOS-RZBVLYPWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
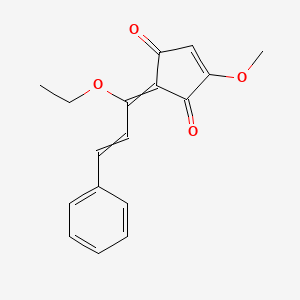
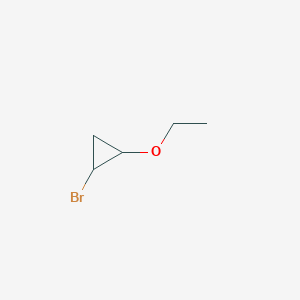
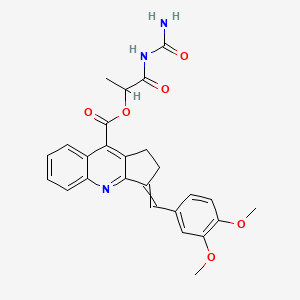
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
